ETP-46464 -

ETP-46464

Catalog Number: EVT-267936
CAS Number:
Molecular Formula: C30H22N4O2
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ETP-46464, also known as 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile, is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. [] ATR is a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response (DDR) pathway. [, ] ETP-46464 is a valuable tool in scientific research for investigating the role of ATR in various cellular processes, particularly DNA repair mechanisms and cancer cell survival. [, , , ]

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that acts by damaging DNA, inducing DNA crosslinks that stall replication forks and ultimately lead to cell death. []

Relevance: ETP-46464 has been shown to enhance the sensitivity of various cancer cells to cisplatin treatment. [, , ] This suggests that inhibiting ATR kinase, the target of ETP-46464, disrupts DNA repair mechanisms and enhances the cytotoxic effects of cisplatin.

KU55933

Compound Description: KU55933 is a selective inhibitor of ATM (Ataxia Telangiectasia Mutated) kinase, another key DNA damage response protein kinase. [, ]

Relevance: Unlike ETP-46464, which targets ATR, KU55933 did not significantly sensitize gynecologic cancer cells to cisplatin. [] This suggests a specific role for ATR, but not ATM, in the DNA repair mechanisms targeted by ETP-46464 to enhance cisplatin sensitivity.

VE821

Compound Description: VE821 is an ATR inhibitor that has been investigated for its anti-cancer potential. []

Relevance: The ATRN series, including ETP-46464, demonstrates superior potency and selectivity compared to VE821 and other ATR inhibitors like VE822, AZD20, AZD6738. [] This highlights the improved pharmacological profile of ETP-46464 as an ATR inhibitor.

LY2603618

Compound Description: LY2603618 is a small molecule inhibitor targeting Chk1 (Checkpoint kinase 1), a downstream effector kinase phosphorylated and activated by ATR. []

Relevance: Similar to the effects observed with ETP-46464, inhibiting Chk1 using LY2603618 significantly sensitized ovarian cancer cells to cisplatin. [] This supports the notion that targeting the ATR-Chk1 signaling axis, either directly at the level of ATR by ETP-46464 or downstream at Chk1 by LY2603618, can enhance cisplatin efficacy.

2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide

Compound Description: This compound is a selective small molecule inhibitor of Chk2 (Checkpoint kinase 2), a serine/threonine kinase that acts as a downstream effector of ATM. []

Relevance: In contrast to the sensitization observed with ETP-46464 and the Chk1 inhibitor, inhibiting Chk2 did not alter cisplatin sensitivity in ovarian cancer cells. [] This further emphasizes the specific involvement of the ATR-Chk1 axis, rather than the ATM-Chk2 axis, in the mechanism of ETP-46464's sensitization to cisplatin.

4-hydroxyperoxycyclophophamide (4-HC)

Compound Description: 4-HC is the active metabolite of cyclophosphamide (CPA), a chemotherapeutic agent known for its gonadotoxic effects. It induces DNA damage and leads to ovarian cell death. []

Relevance: While not structurally related to ETP-46464, the research suggests that both compounds act on pathways related to DNA damage. ETP-46464 inhibits DNA repair and sensitizes cells to DNA damaging agents like cisplatin, while 4-HC induces DNA damage directly. [] Understanding these pathways may reveal potential for combination therapy or protective measures against chemo-induced ovarian damage.

Overview

ETP-46464 is a potent inhibitor of the Ataxia-telangiectasia mutated and Rad3-related protein kinase, commonly known as ATR. This compound is notable for its role in targeting the DNA damage response pathway, which is crucial for maintaining genomic stability. ETP-46464 has been investigated primarily in the context of cancer therapy, particularly for its selective toxicity against p53-deficient cancer cells, making it a candidate for treating various malignancies.

Source

ETP-46464 was developed through a series of chemical screenings aimed at identifying effective inhibitors of ATR. Its discovery was part of broader efforts to enhance the therapeutic efficacy of cancer treatments by exploiting the vulnerabilities in cancer cell DNA repair mechanisms.

Classification

ETP-46464 falls under the category of small molecule inhibitors, specifically targeting kinases involved in DNA damage response. It is classified as an ATR inhibitor, which plays a significant role in the cellular response to replication stress and DNA damage.

Synthesis Analysis

Methods and Technical Details

The synthesis of ETP-46464 involves several steps typical for small molecule drug development. Initial approaches include high-throughput screening of compound libraries to identify potential ATR inhibitors. The compound's synthesis may involve:

  1. Chemical Reactions: Utilizing various organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and cyclization processes.
  2. Purification: The synthesized compounds are purified using chromatographic techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
  3. Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and molecular weight.
Molecular Structure Analysis

Structure and Data

ETP-46464 has a complex molecular structure that contributes to its inhibitory activity against ATR. While specific structural details are not provided in the search results, it is essential to note that ATR inhibitors typically feature:

  • Aromatic Rings: These contribute to hydrophobic interactions with the kinase domain.
  • Functional Groups: Specific functional groups that enhance binding affinity and selectivity towards ATR.

The molecular formula and detailed structural data can be obtained from chemical databases or publications focused on its synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

ETP-46464 undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: Key reactions involving nucleophiles attacking electrophilic centers in precursor molecules.
  2. Cyclization Reactions: These may form cyclic structures that are critical for the biological activity of the compound.
  3. Deprotection Steps: Involves removing protecting groups used during synthesis to yield the active compound.

These reactions are optimized to enhance yield and purity while minimizing by-products.

Mechanism of Action

Process and Data

ETP-46464 exerts its effects primarily by inhibiting ATR activity, which is pivotal in regulating cell cycle checkpoints in response to DNA damage. The mechanism involves:

  1. Inhibition of Phosphorylation Events: ETP-46464 blocks the phosphorylation of key substrates involved in DNA repair processes.
  2. Induction of Replication Stress: By inhibiting ATR, ETP-46464 destabilizes replication forks, leading to increased genomic instability.
  3. Selective Toxicity: The compound shows enhanced cytotoxicity in p53-deficient cells, suggesting that it exploits specific vulnerabilities in these cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ETP-46464 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific formulation).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies indicate variable stability depending on formulation.

These properties are essential for determining the appropriate delivery methods and formulations for clinical use.

Applications

Scientific Uses

ETP-46464 has several significant applications in scientific research and potential clinical settings:

  1. Cancer Therapy: Its primary application lies in enhancing the efficacy of chemotherapy by targeting DNA damage response pathways, particularly in tumors with p53 mutations.
  2. Research Tool: Used in laboratory settings to study DNA repair mechanisms and replication stress responses.
  3. Combination Therapies: Investigated as part of combination therapies with other chemotherapeutic agents to improve treatment outcomes for resistant cancers.

Properties

Product Name

ETP-46464

IUPAC Name

2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile

Molecular Formula

C30H22N4O2

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3

InChI Key

DPLMXAYKJZOTKO-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5

Solubility

Soluble in DMSO

Synonyms

ETP46464

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.